

Application Notes and Protocols for Determining Cell Permeability and Uptake of ML349

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML349 is a potent and selective reversible inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[1] APT2 is a serine hydrolase involved in the depalmitoylation of various proteins, a post-translational modification crucial for regulating protein trafficking, localization, and signaling.[2][3][4][5] Inhibition of APT2 by **ML349** has been shown to modulate cellular processes, including the localization of the Scribble polarity protein and the attenuation of MAPK signaling, making it a valuable tool for studying the role of protein palmitoylation in health and disease.[5]

Understanding the cell permeability and intracellular concentration of **ML349** is critical for the accurate interpretation of data from cell-based assays and for its potential development as a therapeutic agent. These application notes provide detailed protocols for assessing the cell permeability and cellular uptake of **ML349**, along with a summary of its relevant physicochemical and biological properties.

Physicochemical and Biological Properties of ML349

A summary of the key quantitative data for **ML349** is presented in the table below to facilitate experimental design.

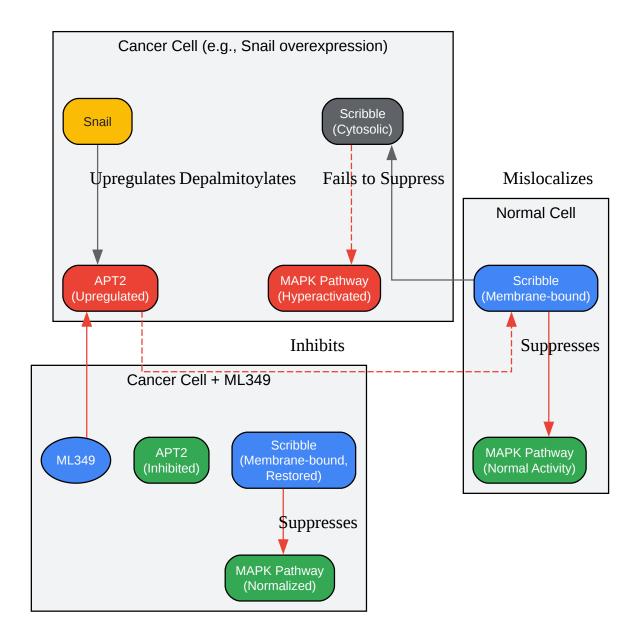


Parameter	Value	Reference
Target	Acyl-protein thioesterase 2 (APT2) / Lysophospholipase 2 (LYPLA2)	[1]
Ki	120 nM (for APT2)	[1]
IC50	144 nM (for LYPLA2)	[1]
Selectivity	>20-fold selective for APT2 over APT1	[3]
Molecular Weight	454.56 g/mol	[6]
Solubility	In DMSO: 12.5 - 30 mg/mL (27.5 - 65.99 mM)	[6]

Signaling Pathway Affected by ML349

ML349, by inhibiting APT2, can influence signaling pathways regulated by protein palmitoylation. One key pathway involves the tumor suppressor protein Scribble. In certain cancer cells, overexpression of the transcription factor Snail leads to increased APT2 activity, which in turn promotes the depalmitoylation and subsequent mislocalization of Scribble from the plasma membrane to the cytosol. This mislocalization can lead to increased MAPK pathway activation and enhanced cell proliferation. Treatment with **ML349** inhibits APT2, leading to the restoration of Scribble S-palmitoylation and its proper localization to the plasma membrane, thereby attenuating MAPK signaling.





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Figure 1: ML349 Action on the Scribble-MAPK Pathway.

Experimental Protocols

The following are detailed protocols for assessing the cell permeability and cellular uptake of **ML349**. These protocols are based on established in vitro methods and can be adapted to specific cell lines and experimental conditions.



Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Experimental Workflow:

Figure 2: Workflow for the PAMPA Assay.

Methodology:

- Solution Preparation:
 - Prepare a stock solution of ML349 in 100% DMSO (e.g., 10 mM).
 - Prepare working solutions of ML349 at the desired concentration (e.g., 10 μM) in a suitable buffer (e.g., PBS, pH 7.4) with a final DMSO concentration of 1-5%.
 - Prepare solutions for high and low permeability control compounds (e.g., propranolol and methotrexate, respectively).
- PAMPA Plate Preparation:
 - The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate.
 - Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.
- Assay Procedure:
 - Add the acceptor buffer to the wells of the acceptor plate.
 - Add the ML349 working solution and control solutions to the wells of the donor plate.
 - o Carefully place the donor plate onto the acceptor plate to form a "sandwich".
 - Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).



· Analysis:

- After incubation, separate the donor and acceptor plates.
- Determine the concentration of ML349 and control compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp =
$$(-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)$$

Where:

- VD = Volume of the donor well
- VA = Volume of the acceptor well
- A = Area of the membrane
- t = Incubation time
- [C]A = Concentration in the acceptor well
- [C]eq = Equilibrium concentration

Expected Outcome:

The calculated Papp value will provide an estimate of the passive permeability of **ML349**. This can be compared to the values of the control compounds to classify **ML349** as having low, medium, or high permeability.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier. This assay can assess both passive diffusion and active transport.



Experimental Workflow:

Figure 3: Workflow for the Caco-2 Permeability Assay.

Methodology:

· Cell Culture:

- Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

Transport Assay:

- For apical-to-basolateral (A-B) transport, add the ML349 working solution to the apical chamber and fresh buffer to the basolateral chamber.
- For basolateral-to-apical (B-A) transport, add the ML349 working solution to the basolateral chamber and fresh buffer to the apical chamber.
- Include control compounds with known permeability and efflux characteristics.
- Incubate the plates at 37°C with gentle shaking.
- Collect samples from the receiver chamber at various time points.

Analysis:

Determine the concentration of ML349 in the collected samples using LC-MS/MS.

Data Analysis:

- Calculate the Papp for both A-B and B-A directions.
- Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux transporters.



Cellular Uptake Assay

This assay directly measures the amount of ML349 that accumulates within cells over time.

Methodology:

- Cell Plating:
 - Seed the cells of interest (e.g., HEK293T, a relevant cancer cell line) in a multi-well plate and culture until they reach the desired confluency.
- Compound Incubation:
 - Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
 - Add the ML349 working solution to the cells and incubate for various time points at 37°C.
- Cell Lysis and Analysis:
 - After incubation, aspirate the compound solution and wash the cells thoroughly with icecold PBS to remove any extracellular compound.
 - Lyse the cells using a suitable lysis buffer.
 - Determine the concentration of ML349 in the cell lysate using LC-MS/MS.
 - Determine the total protein concentration in the lysate for normalization.
- Data Analysis:
 - Express the cellular uptake of ML349 as the amount of compound per unit of protein (e.g., pmol/mg protein) or per number of cells.

Interpretation of Results and Further Considerations

Permeability Classification: Based on the Papp values obtained from the PAMPA and Caco-2
assays, ML349 can be classified as having low, moderate, or high permeability. This
information is crucial for predicting its oral bioavailability and ability to reach intracellular
targets.



- Active Transport: The efflux ratio from the Caco-2 assay will indicate if ML349 is a substrate for efflux pumps like P-glycoprotein. High efflux can limit intracellular accumulation and efficacy.
- Cellular Accumulation: The cellular uptake assay provides a direct measure of how much
 ML349 enters the cells. This data, combined with the permeability data, gives a
 comprehensive picture of the compound's ability to reach its intracellular target, APT2.
- Physicochemical Properties: While direct experimental data for ML349's logP and polar surface area (PSA) are not readily available, its chemical structure, which includes a piperazine moiety, suggests it may have favorable properties for cell permeability.[7][8][9]
 The PSA is a predictor of a drug's ability to permeate cells, with lower values generally correlating with better permeability.[10]

By following these detailed protocols, researchers can obtain valuable data on the cell permeability and uptake of **ML349**, enabling a more thorough understanding of its biological activity and potential for further development.

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